2-(Cyanomethyl)benzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

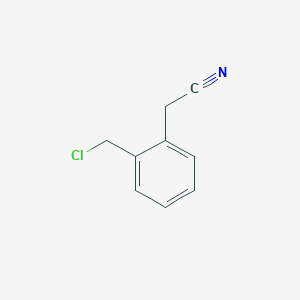

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(chloromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYHVLCLXDODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

[2-(chloromethyl)phenyl]acetonitrile IUPAC name and structure

An In-Depth Technical Guide to 2-(2-(Chloromethyl)phenyl)acetonitrile: Synthesis, Reactivity, and Applications

Introduction

2-(2-(Chloromethyl)phenyl)acetonitrile is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing two distinct and highly reactive functional groups—a benzylic chloride and a nitrile—it serves as a versatile molecular scaffold for the construction of complex heterocyclic systems and pharmacologically active molecules. Its utility lies in the ability to selectively address these functional groups, enabling divergent synthetic pathways from a single, advanced intermediate. This guide provides a comprehensive overview of its nomenclature, properties, a robust synthetic protocol, and its applications as a key building block in modern drug development.

Chemical Identity and Structure

Properly identifying a chemical entity is the foundation of safe and reproducible research. 2-(2-(Chloromethyl)phenyl)acetonitrile is characterized by the following identifiers and structural features.

-

IUPAC Name: 2-(2-(chloromethyl)phenyl)acetonitrile

-

Synonyms: Benzeneacetonitrile, 2-(chloromethyl)-

-

CAS Number: 98590-71-7[1]

-

Molecular Formula: C₉H₈ClN[1]

-

Structure: The molecule consists of a phenyl ring substituted at the ortho positions (C1 and C2) with an acetonitrile (-CH₂CN) group and a chloromethyl (-CH₂Cl) group, respectively.

The presence of both a nucleophilic nitrile group (which can be transformed) and an electrophilic chloromethyl group (an excellent alkylating agent) on the same aromatic core makes this compound a highly valuable and versatile synthetic intermediate.

Physicochemical Properties and Safety Data

Quantitative data and safety information are critical for experimental design and safe handling. The table below summarizes the known properties and provides inferred safety classifications based on the compound's functional groups, referencing analogous, well-characterized molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 98590-71-7 | BLDpharm[1] |

| Molecular Formula | C₉H₈ClN | BLDpharm[1] |

| Molecular Weight | 165.62 g/mol | BLDpharm[1] |

| Appearance | (Not specified) Likely a solid or oil | - |

| Storage Conditions | Inert atmosphere, 2-8°C | BLDpharm[1] |

Table 2: Hazard Profile and Safety Precautions

| Hazard Classification | GHS Pictogram(s) | Precautionary Statements & Handling Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Rationale: The nitrile moiety (-CN) can release cyanide, which is highly toxic. Structurally similar compounds like 2-chlorobenzyl cyanide are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Precautions: P260, P270, P280.[3] Always handle in a certified chemical fume hood. Do not breathe dust/fumes. Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection.[4][5] |

| Skin Corrosion / Irritation | ❗ | Rationale: Benzylic halides are potent alkylating agents and lachrymators, causing severe irritation upon contact.[6] Precautions: P302+P352. If on skin, wash with plenty of soap and water.[4] Immediately remove contaminated clothing. |

| Serious Eye Damage / Irritation | ❗ | Rationale: As a lachrymator, severe eye irritation is expected. Precautions: P305+P351+P338. Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of 2-(2-(chloromethyl)phenyl)acetonitrile involves the nucleophilic substitution of a corresponding bis-halide, specifically 1,2-bis(chloromethyl)benzene, with a cyanide source. This approach leverages the differential reactivity of the two benzylic chloride groups, where the first substitution is rapid, and the second is sterically and electronically disfavored, allowing for a mono-cyanated product.

Causality in Experimental Design

-

Choice of Cyanide Source: Sodium or potassium cyanide is used as the nucleophile. Their solubility and reactivity are enhanced in a polar aprotic solvent.

-

Solvent System: A mixture of a polar aprotic solvent like DMSO or DMF with water is often optimal. The organic solvent helps dissolve the starting material, while water aids in dissolving the cyanide salt, creating a biphasic system or a homogeneous solution depending on the ratio.

-

Phase-Transfer Catalysis: To enhance the reaction rate and yield, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC escorts the cyanide anion from the aqueous phase into the organic phase where the reaction occurs, overcoming solubility barriers.

-

Temperature and Stoichiometry Control: Maintaining a low temperature (0-10 °C) and using a slight excess of the di-chloride starting material helps to minimize the formation of the di-substituted byproduct. The reaction is highly exothermic and requires careful monitoring.

Detailed Experimental Protocol

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,2-bis(chloromethyl)benzene (1.1 eq) and tetrabutylammonium bromide (0.05 eq) to a 1:1 mixture of toluene and water.

-

Cyanide Solution: In a separate beaker, dissolve sodium cyanide (NaCN) (1.0 eq) in water to create a concentrated solution. Caution: NaCN is extremely toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction: Cool the flask containing the di-chloride to 0-5 °C in an ice bath. Slowly add the NaCN solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: Stir the reaction vigorously at 5-10 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-cyanated product.

-

Workup: Once the reaction is deemed complete, separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(2-(chloromethyl)phenyl)acetonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

The synthetic power of 2-(2-(chloromethyl)phenyl)acetonitrile stems from its dual reactivity. The two functional groups can be manipulated independently or in a tandem fashion to rapidly build molecular complexity. This is particularly valuable in the synthesis of fused heterocyclic ring systems, which form the core of many pharmaceutical agents.

Key Chemical Transformations

-

Alkylation via the Chloromethyl Group: The benzylic chloride is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols). This reaction is fundamental for linking the molecule to other synthetic fragments.

-

Transformations of the Nitrile Group: The nitrile is a versatile functional group that can be:

A common and powerful application is an intramolecular cyclization strategy. An initial Sₙ2 reaction at the chloromethyl site introduces a nucleophile, which can then react with the nitrile group in a subsequent step to form a new ring. This is a cornerstone of constructing isoquinoline and related heterocyclic scaffolds.

Logical Relationship Diagram: Divergent Reactivity

Caption: Divergent synthetic pathways from the core molecule.

This dual reactivity makes it an ideal precursor for building libraries of complex molecules for high-throughput screening in drug discovery campaigns.[9] It has been identified as an intermediate in the synthesis of various therapeutic agents, including precursors for antiplatelet agents and receptor antagonists.[8]

Conclusion

2-(2-(Chloromethyl)phenyl)acetonitrile is more than a simple organic chemical; it is a strategic tool for the modern medicinal chemist. Its value is derived from the orthogonal reactivity of its chloromethyl and nitrile functionalities, which enables the efficient and divergent synthesis of complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and synthetic pathways is essential for leveraging its full potential in the research and development of novel therapeutics.

References

- 1. 98590-71-7|2-(2-(Chloromethyl)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 8. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-(Cyanomethyl)benzyl chloride: A Technical Guide

Introduction to 2-(Cyanomethyl)benzyl chloride and its Spectroscopic Analysis

This compound is a bifunctional organic molecule featuring a benzyl chloride moiety and a cyanomethyl group in an ortho substitution pattern. This unique arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of a cyanomethylbenzyl group in the synthesis of more complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into each of these techniques, providing not just the "what" but the "why" behind the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.3 | Multiplet | 4H | Aromatic protons (Ar-H) | The four protons on the benzene ring will appear in the aromatic region. Due to the ortho-disubstitution, a complex splitting pattern is expected. |

| ~ 4.7 | Singlet | 2H | -CH₂Cl | The benzylic protons adjacent to the electron-withdrawing chlorine atom are deshielded and appear as a singlet as there are no adjacent protons to couple with.[1][2][3][4] |

| ~ 3.8 | Singlet | 2H | -CH₂CN | The benzylic protons adjacent to the cyano group are also deshielded, but typically to a lesser extent than those next to a chlorine. They will appear as a singlet for the same reason. |

Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 136 | Quaternary Ar-C | Aromatic carbon attached to the -CH₂Cl group. |

| ~ 133 | Quaternary Ar-C | Aromatic carbon attached to the -CH₂CN group. |

| ~ 130 - 127 | Ar-CH | Aromatic carbons with attached protons. |

| ~ 117 | -CN | The carbon of the nitrile group typically appears in this region. |

| ~ 45 | -CH₂Cl | The benzylic carbon attached to the chlorine is deshielded. |

| ~ 20 | -CH₂CN | The benzylic carbon of the cyanomethyl group. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra for a compound like this compound.

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial. The higher end of this range is preferable for obtaining a good quality ¹³C NMR spectrum in a reasonable time.

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which serves as a convenient internal reference.[5]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Tune the probe to the correct frequencies for ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the peaks to determine the relative number of protons corresponding to each signal.

-

For both spectra, pick the peaks and assign the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Expected IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3050 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2950 | Medium-Weak | Aliphatic C-H stretch | From the two -CH₂- groups. |

| ~ 2250 | Medium | C≡N stretch | The nitrile group has a very characteristic and sharp absorption in this region.[6] |

| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |

| ~ 1250 | Strong | C-Cl stretch | The carbon-chlorine bond stretch for a benzylic chloride. |

| ~ 750 | Strong | C-H out-of-plane bend | Characteristic of ortho-disubstituted benzene rings. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.[7][8][9][10]

Diagram 2: Workflow for KBr Pellet Preparation for FTIR Analysis

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and about 100-200 mg of dry, finely ground potassium bromide (KBr) into an agate mortar. KBr is used because it is transparent to infrared radiation in the typical analysis range.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable ionization method.[11][12][13]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment | Rationale |

| 165/167 | Moderate | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.[14][15] |

| 130 | High | [M-Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for benzyl chlorides. |

| 91 | Very High | [C₇H₇]⁺ | The tropylium ion is a very stable fragment and often the base peak in the mass spectra of benzylic compounds.[16][17][18] |

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing a sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Diagram 3: Workflow for GC-MS Analysis

Caption: Workflow for sample analysis using Gas Chromatography-Mass Spectrometry.

Step-by-step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to an autosampler vial.

-

-

Data Acquisition (GC-MS):

-

Set the GC parameters, including the injection port temperature, the oven temperature program, and the carrier gas flow rate. A temperature program that starts at a low temperature and ramps up will ensure good separation of any potential impurities.

-

Set the MS parameters, including the ionization mode (EI), the electron energy (typically 70 eV), and the mass range to be scanned.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized in the injection port and separated based on its boiling point and interactions with the stationary phase of the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion peak and determine the molecular weight.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed framework for understanding and obtaining the necessary NMR, IR, and MS data. By following the outlined protocols and using the predicted spectral data as a guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of organic molecules.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Benzyl chloride [webbook.nist.gov]

- 17. Benzyl chloride [webbook.nist.gov]

- 18. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 2-(Cyanomethyl)benzyl chloride in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-(Cyanomethyl)benzyl Chloride in Common Laboratory Solvents

Introduction

This compound, with the chemical formula C₉H₈ClN, is a bifunctional organic compound featuring a reactive benzylic chloride and a polar cyanomethyl group.[1][2] This structure makes it a valuable intermediate and building block in medicinal chemistry and the synthesis of complex organic molecules. However, the very features that make it synthetically useful—the electrophilic benzylic carbon and the polar nitrile—also dictate its complex behavior in solution. Understanding the solubility and stability of this reagent is paramount for researchers in drug development and organic synthesis to ensure reaction reproducibility, optimize yields, and maintain sample integrity.

This guide provides a comprehensive analysis of the solubility and stability profile of this compound. It moves beyond simple data presentation to explain the underlying chemical principles, offering field-proven insights and detailed experimental protocols for in-house validation.

Section 1: Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a non-polar aromatic ring and two polar functional groups: the cyanomethyl (-CH₂CN) group and the chloromethyl (-CH₂Cl) group. This dual nature results in a nuanced solubility profile. Its solubility will be a balance between the non-polar character of the xylene backbone and the polarity imparted by the nitrile and chloride substituents.

Qualitative Solubility Predictions

Based on its structure, we can predict the qualitative solubility of this compound in common laboratory solvents. It is expected to be miscible with a wide range of organic solvents, similar to its parent compound, benzyl chloride, which is miscible with many organic solvents.[4] However, its solubility in water is expected to be very low.[4][5] The polar cyanomethyl group may slightly increase its affinity for polar solvents compared to unsubstituted benzyl chloride.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Soluble to Miscible | The non-polar benzene ring and methylene groups will interact favorably with the non-polar solvent via van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | These solvents possess a significant dipole moment that can solvate the polar -CH₂CN and -CH₂Cl groups, while also being compatible with the non-polar aromatic core. These are often excellent choices for reactions. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble (in Water) Soluble (in Alcohols, but with reactivity) | While the polar functional groups can hydrogen bond with protic solvents, the large non-polar backbone limits solubility in highly polar water.[5] In alcohols, solubility is expected to be good, but these solvents are nucleophilic and will react with the compound, compromising its stability (see Section 2). |

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for qualitatively and quantitatively assessing solubility.[6][7]

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Toluene, Acetonitrile, Water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Pipettes

-

Filtration device (e.g., 0.45 µm PTFE syringe filter)

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

Prepare a Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 100 mg). The amount should be more than what is expected to dissolve.

-

Add a known volume of the chosen solvent (e.g., 2 mL).

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended to ensure saturation). Check for the presence of undissolved solid to confirm saturation.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any suspended microcrystals.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent used for the mobile phase of the analytical method) to a concentration within the calibrated range of your analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the solute in the saturated solution based on the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Section 2: Stability and Degradation Profile

The primary cause of instability for this compound is its high reactivity as a benzylic halide. Benzylic halides are potent alkylating agents and are susceptible to nucleophilic substitution reactions.[5][8] The principal degradation pathway in most common lab solvents is solvolysis , a reaction where the solvent molecule acts as the nucleophile.[9][10]

Core Mechanism: The SN1 and SN2 Solvolysis Pathways

The solvolysis of benzyl chlorides can proceed through either an SN1 (unimolecular nucleophilic substitution), an SN2 (bimolecular nucleophilic substitution), or a mixed mechanism, largely dictated by the solvent.[11][12]

-

SN1 Pathway: Favored in polar protic solvents (e.g., water, methanol, ethanol). These solvents can stabilize the intermediate benzyl carbocation through solvation. The reaction rate is primarily dependent on the concentration of the substrate.

-

SN2 Pathway: Favored in polar aprotic solvents (e.g., acetone, DMF). These solvents do not effectively solvate the leaving group, and the reaction proceeds via a concerted backside attack by the nucleophile (solvent). The rate depends on the concentration of both the substrate and the nucleophile.[13]

The presence of the electron-withdrawing cyanomethyl group at the ortho position will destabilize the formation of a positive charge on the benzylic carbon. This electronic effect makes the SN1 pathway less favorable than for an unsubstituted benzyl chloride, suggesting that the SN2 mechanism may play a more significant role, even in moderately polar solvents.

// Nodes substrate [label="this compound"]; sn1_path [label="SN1 Pathway\n(Polar Protic Solvents)", shape=ellipse, fillcolor="#FFFFFF"]; sn2_path [label="SN2 Pathway\n(Polar Aprotic/Protic Solvents)", shape=ellipse, fillcolor="#FFFFFF"]; carbocation [label="Benzylic Carbocation\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; transition_state [label="SN2 Transition State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_nuc [label="Solvent as\nNucleophile (SOH)"]; product [label="Solvolysis Product\n(Ether or Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges substrate -> sn1_path [label="Slow, Rate-determining"]; sn1_path -> carbocation [label="Forms intermediate"]; carbocation -> product [label="Fast, + SOH"];

substrate -> sn2_path; sn2_path -> transition_state [label="Concerted attack"]; transition_state -> product;

solvent_nuc -> carbocation [style=dashed]; solvent_nuc -> transition_state [style=dashed]; } enddot Caption: Competing SN1 and SN2 solvolysis pathways for this compound.

Stability in Different Solvent Classes

| Solvent Class | Stability Concern | Primary Degradation Product(s) | Recommendation for Use |

| Non-Polar | High Stability | Minimal degradation if solvent is pure and dry. | Recommended for short-term storage and as a reaction medium where solubility permits. |

| Polar Aprotic | Moderate to High Stability | Generally stable, but trace water can initiate hydrolysis. Highly nucleophilic solvents (DMF, DMSO) may slowly react over time, especially at elevated temperatures. | Highly Recommended for most applications (reactions, stock solutions). Use anhydrous grade solvents and store under inert gas (N₂ or Ar). |

| Polar Protic | POOR STABILITY | Rapid solvolysis.[4] | 2-(Cyanomethyl)benzyl alcohol (from water)2-(Cyanomethyl)benzyl ether (from alcohols) |

The product information from suppliers often recommends storing this compound at 2-8 °C, which underscores its inherent reactivity and limited shelf-life at ambient temperatures, even in a solid state.[1]

Experimental Protocol for Chemical Stability Assessment

This protocol uses HPLC to monitor the degradation of the compound over time in a specific solvent.[14][15][16]

Objective: To determine the rate of degradation of this compound in a selected solvent at a defined temperature.

Materials:

-

Calibrated HPLC system with a UV detector

-

A suitable HPLC column (e.g., C18)

-

This compound

-

Test solvent (anhydrous grade)

-

Class A volumetric flasks and pipettes

-

Autosampler vials

-

Constant temperature incubator or water bath

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

-

In a volumetric flask, prepare the final test solution by diluting the stock solution into the test solvent (e.g., methanol, water/acetonitrile mixture) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

-

Time-Course Analysis:

-

Time Zero (T=0): As soon as the test solution is prepared, immediately transfer an aliquot to an autosampler vial and inject it into the HPLC. This serves as the 100% reference point.

-

Incubation: Place the sealed volumetric flask containing the remaining test solution into a constant temperature incubator (e.g., 25 °C).

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the flask, transfer it to a vial, and analyze it by HPLC.

-

-

Data Analysis:

-

For each time point, record the peak area of the this compound parent peak.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

-

Plot "% Remaining" versus "Time" to visualize the degradation kinetics. The half-life (t₁/₂) in that solvent can be determined from this plot.

-

Section 3: Summary and Practical Recommendations

-

For Solubility: this compound is readily soluble in most common polar aprotic and non-polar organic solvents. For creating stock solutions intended for reactions, anhydrous acetonitrile , THF , or dichloromethane are excellent first choices.

-

For Stability: The compound is highly susceptible to degradation in protic solvents like water and alcohols via solvolysis.[4][17] For any application requiring solution stability beyond immediate use, strictly avoid protic solvents.

-

Best Practices for Handling:

-

Storage: Store the solid material at the recommended 2-8 °C in a tightly sealed container.[1]

-

Solvent Choice: Prepare solutions in high-purity, anhydrous polar aprotic solvents (e.g., acetonitrile, THF).

-

Inert Atmosphere: When preparing stock solutions for long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace moisture and oxygen.

-

Safety: Benzyl chlorides are lachrymators and irritants.[5] Hydrolysis on contact with mucous membranes produces hydrochloric acid.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).[18]

-

By understanding the interplay between the compound's structure and the properties of the solvent, researchers can mitigate degradation, improve experimental consistency, and fully leverage the synthetic potential of this versatile reagent.

References

- 1. This compound | 98590-71-7 [sigmaaldrich.com]

- 2. This compound | 98590-71-7 [amp.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. reddit.com [reddit.com]

- 14. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 15. enamine.net [enamine.net]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. scispace.com [scispace.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 2-(Cyanomethyl)benzyl chloride

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 2-(Cyanomethyl)benzyl chloride (CAS No. 98590-71-7). Given the limited specific toxicological data for this compound, this document synthesizes information from closely related structural analogs, namely benzyl chloride and chloroacetonitriles, to provide a robust framework for risk assessment and safe handling. The guiding principle is to treat this compound with the highest degree of caution, recognizing the combined hazards of its functional moieties.

Section 1: Chemical Identity and Hazard Overview

This compound, also known as α-chloro-α'-cyano-o-xylene, is a substituted aromatic compound.[1] Its structure incorporates a benzyl chloride group and a cyanomethyl (acetonitrile) group. This unique combination dictates its reactivity and toxicological profile. The benzyl chloride moiety renders it a potent lachrymator and alkylating agent, while the cyanomethyl group introduces the potential for cyanide-related toxicity.[2][3][4]

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value / Information | Source |

| Chemical Name | This compound | [1] |

| Synonyms | α-chloro-α'-cyano-o-xylene; 2-Chloromethylbenzyl cyanide | [1] |

| CAS Number | 98590-71-7 | [1] |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid (inferred from Benzyl Chloride) | [5] |

| Odor | Pungent, irritating (inferred from Benzyl Chloride) | [5][6] |

| Solubility | Slightly soluble in water; hydrolyzes to produce hydrochloric acid. Soluble in ethanol, acetone. | [5][7] |

| Boiling Point | 177 - 181 °C (for Benzyl Chloride) | |

| Flash Point | 153°F / 67°C (for Benzyl Chloride) | [2] |

| Density | 1.1 g/cm³ (for Benzyl Chloride) |

Section 2: Toxicological Profile and Routes of Exposure

The primary toxicological concerns stem from its classification as a lachrymator and its structural similarity to benzyl chloride, a probable human carcinogen.[8][9] The presence of the nitrile group suggests that it may be metabolized to release cyanide, which can impair cellular respiration.[3]

-

Inhalation: This is a primary route of exposure. Vapors are highly irritating to the nose, throat, and lungs.[6] Higher exposures can lead to severe respiratory distress and potentially a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[6] Due to its lachrymatory nature, even low concentrations will cause intense eye-watering and irritation.[2][10] Systemic effects following inhalation may include headache, dizziness, nausea, and weakness.[6]

-

Dermal Contact: The compound is corrosive and can cause severe skin irritation and chemical burns.[6] It can be absorbed through the skin, leading to systemic toxicity.[6] Prolonged or repeated contact may cause an allergic skin reaction (sensitization).[10]

-

Ocular Contact: Direct contact with the liquid or high concentrations of vapor will cause severe eye irritation, burns, and potentially irreversible eye damage.[6][10] It is a potent lachrymator, meaning it will cause immediate and profuse tearing.[2][10]

-

Ingestion: Ingestion is harmful and may cause severe burns to the mouth, throat, and stomach.[10] Systemic effects are expected, including potential cyanide poisoning and central nervous system depression.[3]

Carcinogenicity and Mutagenicity: Benzyl chloride is classified as a Group B2, probable human carcinogen by the EPA and is listed as a carcinogen by IARC, OSHA, and NTP.[8][11][12] It is also considered a mutagen.[6] Given the structural similarity, this compound must be handled as a potential carcinogen and mutagen.[10]

Section 3: Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any work with this compound begins. This involves evaluating the quantities being used, the procedures being performed, and the available engineering controls.

Table 2: GHS Hazard Classification (Inferred from Benzyl Chloride)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 1 or 2 | H330/H331: Fatal/Toxic if inhaled |

| Skin Corrosion/Irritation | 1C or 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: Synthesized from multiple Safety Data Sheets.[7][9][10]

Pre-Handling Risk Assessment Workflow

Before beginning any experiment, researchers must follow a systematic risk assessment process to ensure all hazards are identified and controlled.

Caption: Pre-Handling Risk Assessment Workflow.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Due to its high toxicity, lachrymatory nature, and potential carcinogenicity, robust control measures are essential.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3][13][14]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7][14]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[15][16]

Personal Protective Equipment (PPE)

PPE is a critical last line of defense and must be selected carefully and worn at all times when handling this chemical.

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Body Part | PPE Specification | Rationale and Best Practices |

| Hands | Chemical-resistant gloves (e.g., thicker nitrile, neoprene, or Viton). Double-gloving is recommended. | Thin disposable gloves provide minimal protection.[13] Inspect gloves for integrity before each use. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[17] |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Safety glasses with side shields are insufficient.[13] A face shield is required to protect against splashes to the entire face.[10] |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required for certain situations, such as spill cleanup or if engineering controls are insufficient. A full-face respirator provides both eye and respiratory protection.[10] | Respirator use must be part of a formal respiratory protection program, including fit-testing and training.[3] |

| Body | Chemical-resistant lab coat or apron. Closed-toe shoes and long pants are mandatory. | Protects against skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6] |

PPE Donning and Doffing Sequence

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Section 5: Safe Handling and Storage Procedures

Handling

-

Access Control: Designate areas where this chemical is handled and restrict access to authorized personnel only.[18]

-

Avoidance of Exposure: Never smell or taste chemicals.[17] Use mechanical pipetting aids; never pipette by mouth.[17][18]

-

Transfers: When transferring, use funnels and conduct the operation slowly to minimize splashes and aerosol generation.[14] Ensure all containers are clearly and accurately labeled.[19]

-

Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[14][17] Wash hands thoroughly after handling the chemical, before leaving the lab, and before eating or drinking.[6][17]

Storage

-

Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[13][14]

-

Container: Keep containers tightly closed to prevent leakage and moisture contact. Store in a locked cabinet or an area accessible only to authorized personnel.[10]

-

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, bases, and reactive metals (iron, aluminum, zinc).[10][11] Contact with moisture can lead to hydrolysis, producing corrosive hydrogen chloride gas.[5][11]

Section 6: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the chemical.

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Key Considerations |

| Inhalation | 1. Immediately move the victim to fresh air.[2] 2. If breathing has stopped, begin rescue breathing (use a barrier device).[6] 3. Call for immediate medical attention. | Symptoms like pulmonary edema can be delayed for 24-48 hours. Medical observation is recommended.[6] |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes.[2][6] 2. Remove all contaminated clothing while flushing.[6] 3. Seek immediate medical attention.[6] | Do not hesitate to use the emergency safety shower.[16] |

| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[2][6] 2. Remove contact lenses if present and easy to do. 3. Call for an ophthalmologist or immediate medical attention. | Use an eyewash station. Prompt and thorough flushing is crucial to prevent permanent damage.[15] |

| Ingestion | 1. Do NOT induce vomiting.[9][20] 2. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water.[21] 3. Seek immediate medical attention.[10][21] | Never give anything by mouth to an unconscious person.[9][21] |

Spill Response

The response to a spill depends on its size and location.

Table 5: Minor Spill Cleanup Protocol (<100 mL, contained in a fume hood)

| Step | Action | Rationale |

| 1. Alert | Alert personnel in the immediate area. | Ensures others are aware of the hazard. |

| 2. PPE | Don appropriate PPE: double gloves, lab coat, goggles, face shield, and respirator if necessary. | Protects the responder from exposure during cleanup.[22] |

| 3. Contain | Contain the spill by applying a non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent) around the edges and then covering the spill.[16][22] | Prevents the spill from spreading. Do not use paper towels, as they can increase evaporation.[22] |

| 4. Collect | Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[15] | Prevents further exposure and prepares the waste for proper disposal. |

| 5. Decontaminate | Clean the spill area with soap and water.[17] | Removes any remaining residue. |

| 6. Dispose | Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional guidelines.[17][22] | Ensures compliance with environmental regulations. |

| 7. Report | Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.[23] | Allows for proper documentation and review of procedures. |

For major spills (>100 mL or any spill outside a fume hood), evacuate the area immediately, alert others, close the door, and contact your institution's emergency response team or EHS from a safe location.[16][22][23]

Spill Response Decision Flowchart

Caption: Spill Response Decision Flowchart.

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][21] Water spray can be used to cool containers but may be ineffective on the fire itself.

-

Hazards: The compound is combustible.[10] Fire will produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[11][20] Containers may explode when heated.[20]

-

Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[7]

Section 7: Waste Disposal

All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., absorbent pads, gloves, labware), must be disposed of as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.[17]

-

Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[6][22]

References

- 1. This compound | 98590-71-7 [amp.chemicalbook.com]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. [Toxicology of acetonitrile]. | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. nj.gov [nj.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. epa.gov [epa.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 14. What are the safety precautions when handling Cyanobenzyl Chloride? - Blog Chemical Co.,Ltd - Evergreensino [evergreensinochem.com]

- 15. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. artsci.usu.edu [artsci.usu.edu]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 20. fishersci.com [fishersci.com]

- 21. lookchem.com [lookchem.com]

- 22. jk-sci.com [jk-sci.com]

- 23. ccny.cuny.edu [ccny.cuny.edu]

Literature review on the applications of 2-(Cyanomethyl)benzyl chloride

An In-Depth Technical Guide to the Applications of 2-(Cyanomethyl)benzyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile bifunctional reagent. We will delve into its chemical properties, synthesis, and significant applications as a molecular building block, with a focus on field-proven insights and the causality behind experimental choices.

This compound, with the IUPAC name [2-(chloromethyl)phenyl]acetonitrile, is a reactive organochlorine compound that serves as a valuable intermediate in organic synthesis.[1][2] Its utility stems from two key reactive sites: the highly electrophilic benzylic chloride and the versatile cyanomethyl group. The benzyl chloride moiety is an excellent substrate for nucleophilic substitution, allowing for the facile introduction of the 2-(cyanomethyl)benzyl group onto a wide range of molecules.[3][4] This dual reactivity makes it a cornerstone for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[5][6]

Chemical and Physical Properties

A clear understanding of the reagent's properties is fundamental to its effective application and safe handling.

| Property | Value | Source |

| CAS Number | 98590-71-7 | [7] |

| Molecular Formula | C₉H₈ClN | [7] |

| Molecular Weight | 165.62 g/mol | [7] |

| Appearance | Colorless to Yellow Solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | [2-(chloromethyl)phenyl]acetonitrile | [1] |

Synthesis of this compound

The primary industrial route to benzyl chloride derivatives often involves the chlorination of the corresponding toluene precursor.[8][9] For this compound, a common laboratory and industrial synthesis starts from 2-methylbenzyl cyanide. The reaction involves a free-radical chlorination of the benzylic methyl group.

A representative synthesis is as follows:

-

Starting Material: 2-Methylbenzyl cyanide

-

Reagents: Chlorine (Cl₂) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).

-

Solvent: A non-reactive solvent like 1,2-dichloroethane.

-

Conditions: The reaction is typically carried out at an elevated temperature (e.g., 84°C) for a defined period (e.g., 1 hour) to facilitate radical formation and propagation.[7]

Expertise & Experience: The choice of a radical initiator like AIBN is critical for controlling the reaction and avoiding unwanted side reactions, such as chlorination on the aromatic ring. The temperature must be carefully controlled to ensure a steady rate of initiation without causing decomposition of the desired product.

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing cyano group in the ortho position enhances the reactivity of the benzylic carbon, favoring an SN2 mechanism.[5]

Diagram: General Reaction Pathway

Below is a diagram illustrating the core reactivity of this compound with a generic nucleophile.

Caption: SN2 displacement of the chloride by a nucleophile.

Synthesis of 2-Aryloxymethylbenzonitriles

A significant application is the reaction with phenols to synthesize 2-aryloxymethylbenzonitriles. These compounds are not only valuable moieties in their own right but also serve as key intermediates for more complex molecules.[5]

This reaction is a classic Williamson ether synthesis, adapted for a benzylic halide. The phenol is first deprotonated by a mild base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion.

Trustworthiness: The use of an anhydrous base like potassium carbonate is a self-validating choice. It is strong enough to deprotonate the phenol but mild enough to prevent potential hydrolysis of the nitrile or chloromethyl functional groups, which could occur with stronger bases like hydroxides in aqueous media.[5] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) effectively solvates the potassium cation, leaving the phenoxide anion highly reactive and promoting a high-yield SN2 reaction.

Table: Synthesis of Various 2-Aryloxymethylbenzonitriles

The reaction is robust and provides good to excellent yields with a variety of substituted phenols.[5]

| Phenol Reactant | Temperature (°C) | Yield (%) |

| Phenol | 110 | >90% (implied) |

| 4-Methylphenol | 80-110 | Good to Excellent |

| 4-Chlorophenol | 80-110 | Good to Excellent |

| 4-Methoxyphenol | 80-110 | Good to Excellent |

| General observation for 14 derivatives | 80-110 | Good to Excellent |

(Data synthesized from Xu & Zheng, 2012)[5]

Precursor for Biologically Active Compounds

The true value of this compound in drug development is realized in the subsequent transformations of its products.

-

Hydrolysis to Carboxylic Acids: The 2-aryloxymethylbenzonitriles can be hydrolyzed under acidic or basic conditions to yield 2-aryloxymethylbenzoic acids. This transformation is a more convenient and higher-yielding method compared to traditional routes.[5] These acids are crucial intermediates for agrochemicals and pharmaceuticals.[5]

-

Cyclization to Dibenz[b,e]oxepins: The resulting benzoic acids can be cyclized to form the dibenz[b,e]oxepin scaffold. This heterocyclic system is the core of several biologically active compounds known to exhibit antidepressant and antihistamine properties.[5]

Diagram: Workflow from Reagent to Bioactive Core

This diagram outlines the synthetic pathway from this compound to the pharmaceutically relevant dibenz[b,e]oxepin core.

References

- 1. This compound | 98590-71-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanism of 2-(Cyanomethyl)benzyl chloride with Primary Amines

Abstract

The N-alkylation of primary amines with 2-(cyanomethyl)benzyl chloride is a cornerstone reaction in synthetic organic chemistry, providing a robust pathway to secondary amines bearing a cyanomethylbenzyl moiety. This functional group is a valuable synthon in the development of various molecular scaffolds, particularly in medicinal chemistry and materials science. This guide provides a comprehensive examination of the core reaction mechanism, explores the kinetic and thermodynamic factors influencing the reaction outcome, details potential side reactions, and presents a validated experimental protocol. The content herein is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical applicability.

The Core Reaction: A Mechanistic Deep Dive

The reaction between this compound and a primary amine (R-NH₂) is fundamentally a nucleophilic substitution . In this process, the nucleophilic primary amine displaces the chloride leaving group from the electrophilic benzylic carbon of the substrate. While benzylic systems can exhibit characteristics of both SN1 and SN2 pathways, for a primary benzylic halide such as this, the reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single, concerted step where the bond formation between the nucleophile (amine) and the electrophilic carbon occurs simultaneously with the cleavage of the bond between the carbon and the leaving group (chloride).

-

Step 1: Nucleophilic Attack. The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic methylene carbon (the carbon bonded to the chlorine) of this compound. This backside attack leads to a five-coordinate transition state.

-

Step 2: Leaving Group Departure. As the new carbon-nitrogen bond forms, the carbon-chlorine bond weakens and breaks, expelling a chloride ion (Cl⁻). This results in the formation of a protonated secondary amine, specifically an N-(2-(cyanomethyl)benzyl)alkan-1-aminium salt.

The use of at least two equivalents of the primary amine is common practice; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) generated.[3] Alternatively, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to scavenge the acid without competing in the nucleophilic attack.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(Cyanomethyl)benzyl chloride Stability

This guide provides a comprehensive framework for assessing the thermal stability of 2-(Cyanomethyl)benzyl chloride using thermogravimetric analysis (TGA). Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental design, offers a robust, self-validating protocol, and provides insights into the interpretation of thermal decomposition data, ensuring both scientific rigor and practical application.

Introduction: The Critical Need for Thermal Stability Profiling

This compound (C₉H₈ClN) is a reactive intermediate used in the synthesis of various pharmaceutical and chemical entities.[1][2] Its bifunctional nature, containing both a reactive benzyl chloride moiety and a cyanomethyl group, makes it a versatile building block. However, the presence of the benzylic chloride introduces inherent thermal lability. Benzyl halides are known to be reactive and can undergo decomposition or unwanted side reactions upon heating, potentially leading to the formation of hazardous byproducts like hydrochloric acid (HCl).[3][4]

Understanding the thermal stability of this compound is paramount for several reasons:

-

Process Safety: Prevents runaway reactions and ensures safe handling temperatures during synthesis and purification.

-

Storage and Handling: Dictates appropriate storage conditions to maintain compound integrity and prevent degradation over time.

-

Quality Control: Ensures the purity and stability of the material, which is critical in multi-step syntheses where impurities can affect downstream reactions and final product quality.

Thermogravimetric analysis (TGA) is a powerful and direct method for this assessment. It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, providing a quantitative measure of its thermal stability.[5][6]

The Science of Thermogravimetric Analysis (TGA)

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[6][7] The instrument records the sample's mass as the furnace temperature is changed according to a user-defined program.[5] The resulting data is a TGA curve, a plot of mass percentage versus temperature.

Key information derived from a TGA curve includes:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.

-

Decomposition Steps: The number of distinct steps in the mass loss curve, which can indicate sequential degradation reactions.

-

Residual Mass: The amount of material remaining at the end of the experiment, which can provide clues about the formation of non-volatile byproducts like char.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss. The peak of the DTG curve (T_peak) indicates the temperature of the maximum rate of decomposition for a given step.

Experimental Design: A Rationale-Driven Approach

The validity of TGA data hinges on a well-designed experiment. For a reactive compound like this compound, every parameter must be chosen with a clear scientific justification.

3.1. Atmosphere Selection: Inert vs. Oxidative

The choice of purge gas is critical.

-

Inert Atmosphere (Nitrogen, Argon): This is the recommended atmosphere for analyzing the inherent thermal stability of this compound. An inert gas ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, without influence from oxidative reactions.

-

Oxidative Atmosphere (Air, Oxygen): Running a comparative analysis in air can provide information on the compound's stability in the presence of an oxidant. However, this introduces a second reaction variable and should be considered a separate, complementary experiment. For baseline stability, an inert atmosphere is essential.

3.2. Heating Rate: Balancing Resolution and Time

The heating rate affects the temperatures at which decomposition events are observed.

-

A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct decomposition steps but requires longer experiment times.

-

A faster heating rate (e.g., 20 °C/min or higher) can shift decomposition temperatures to higher values and may merge closely occurring events.[8]

For an initial screening of this compound, a heating rate of 10 °C/min is a standard and effective choice, offering a good balance between resolution and efficiency.

3.3. Safety Considerations

Given that this compound is a halogenated organic compound, its decomposition can release corrosive gases, such as HCl.[3][4] It is crucial to ensure the TGA's exhaust is properly vented to a fume hood or an appropriate scrubbing system to prevent equipment damage and ensure operator safety.[8]

Standard Operating Protocol: TGA of this compound

This protocol is designed to be a self-validating system, providing a clear and reproducible methodology.

4.1. Instrument and Sample Preparation

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Crucible: Use an inert crucible, such as alumina (Al₂O₃) or platinum.

-

Sample: Weigh approximately 5-10 mg of this compound directly into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Loading: Carefully place the crucible onto the TGA balance mechanism.

4.2. Experimental Workflow Diagram

The following diagram outlines the logical flow of the TGA experiment.

References

- 1. This compound | 98590-71-7 [amp.chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. Interpreting results from TGA instruments [xrfscientific.com]

- 8. betterceramic.com [betterceramic.com]

Methodological & Application

Application Note & Protocol: A Guide to Peptide Labeling with 2-(Cyanomethyl)benzyl Chloride

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptide localization, trafficking, and interactions. The choice of labeling reagent is critical and is dictated by the desired photophysical properties of the fluorophore and the specific amino acid residues available for conjugation on the peptide.

This document provides a detailed protocol and scientific rationale for the use of 2-(Cyanomethyl)benzyl chloride as a reactive building block for the fluorescent labeling of peptides. It is important to note that this compound is not itself a fluorophore. Instead, it serves as a reactive precursor that, upon conjugation to a peptide and subsequent chemical modification, can be converted into a fluorescent isoindole derivative. This approach offers a pathway to creating novel fluorescently tagged peptides.

This guide is intended for researchers with a background in chemistry and biochemistry. We will delve into the reaction mechanism, provide a step-by-step protocol for conjugation and fluorophore formation, and discuss methods for characterization and purification of the labeled peptide.

Reaction Mechanism and Scientific Rationale

The labeling strategy involves a two-step process:

-

Nucleophilic Substitution: The primary amine of a lysine residue or the N-terminal amine of the peptide acts as a nucleophile, attacking the benzylic carbon of this compound. This results in the displacement of the chloride leaving group and the formation of a stable carbon-nitrogen bond. This reaction is typically carried out under basic conditions to ensure the amine is deprotonated and thus more nucleophilic.

-

Fluorophore Formation (Isoindole Synthesis): The resulting peptide-benzylnitrile conjugate is then treated with a primary amine and a reducing agent. This triggers an intramolecular cyclization reaction, leading to the formation of a highly fluorescent isoindole moiety. The choice of the primary amine in this step can be used to modulate the photophysical properties of the final fluorophore.

Below is a diagram illustrating the proposed reaction workflow.

Caption: Proposed workflow for peptide labeling using this compound.

Materials and Reagents

-

Peptide of interest (containing at least one primary amine, e.g., lysine or N-terminus)

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Primary amine for cyclization (e.g., methylamine, ethanolamine)

-

Reducing agent (e.g., sodium borohydride, NaBH4)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC column (e.g., C18)

-

Lyophilizer

-

Mass spectrometer

-

Fluorometer

Detailed Protocol

This protocol is a starting point and may require optimization depending on the specific peptide sequence and desired degree of labeling.

Part 1: Conjugation of Peptide with this compound

-

Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL. Expert Tip: Ensure the peptide is fully dissolved. Sonication may be required for hydrophobic peptides.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL.

-

Reaction Setup:

-

In a microcentrifuge tube, add the dissolved peptide.

-

Add DIPEA to the peptide solution to achieve a final concentration of 2-5 equivalents relative to the number of primary amines on the peptide. This will raise the pH and deprotonate the amines.

-

Add this compound stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the reagent over the peptide is a good starting point.

-

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. Protect the reaction from light.

-

Monitoring the Reaction: The progress of the reaction can be monitored by reverse-phase HPLC (RP-HPLC) coupled with a mass spectrometer (LC-MS). An increase in the mass of the peptide corresponding to the addition of the cyanomethylbenzyl group (C9H8N, molecular weight: 130.17 g/mol ) indicates successful conjugation.

Part 2: Fluorophore Formation (Reductive Cyclization)

-

Reagent Addition: To the crude reaction mixture from Part 1, add the primary amine (e.g., methylamine, 10-20 equivalents) and the reducing agent (e.g., NaBH4, 5-10 equivalents).

-

Incubation: Incubate the reaction mixture for an additional 2-4 hours at room temperature, protected from light.

-

Quenching the Reaction: Quench the reaction by adding a small amount of 0.1% TFA in water to neutralize the excess base and reducing agent.

Part 3: Purification and Characterization

-

Purification: The fluorescently labeled peptide should be purified from unreacted starting materials and byproducts using preparative RP-HPLC. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.

-

Characterization:

-

Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the original peptide plus the mass of the added isoindole moiety.

-

Fluorometry: Characterize the photophysical properties of the labeled peptide by measuring its excitation and emission spectra using a fluorometer.

-

-

Lyophilization: Lyophilize the purified, labeled peptide fractions to obtain a stable powder. Store at -20°C or -80°C, protected from light.

Quantitative Parameters

| Parameter | Recommended Range | Rationale |

| Peptide Concentration | 1-5 mg/mL | Balances solubility and reaction kinetics. |

| Reagent Molar Excess | 1.5 - 5 equivalents | Ensures efficient labeling while minimizing side reactions. |

| DIPEA Equivalents | 2 - 5 equivalents | Maintains a basic pH for amine deprotonation. |

| Primary Amine (Cyclization) | 10 - 20 equivalents | Drives the cyclization reaction to completion. |

| Reducing Agent (Cyclization) | 5 - 10 equivalents | Facilitates the reductive cyclization process. |

| Reaction Time (Conjugation) | 4 - 12 hours | Allows for sufficient reaction completion. |

| Reaction Time (Cyclization) | 2 - 4 hours | Typically a faster reaction than the initial conjugation. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | - Insufficient reagent excess- Peptide aggregation- Inactive reagent | - Increase the molar excess of this compound.- Add a small amount of organic co-solvent (e.g., DMSO).- Use a fresh bottle of the reagent. |

| Multiple Labeled Species | - Multiple reactive sites on the peptide (e.g., multiple lysines)- Over-labeling | - Reduce the molar excess of the reagent.- Optimize the reaction time.- Consider site-specific labeling strategies if a single labeled species is required. |

| No Fluorescence | - Incomplete cyclization reaction- Degradation of the fluorophore | - Ensure sufficient excess of the primary amine and reducing agent.- Protect the reaction from light and excessive heat. |

Safety Precautions

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood. Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The use of this compound offers a flexible and powerful method for the fluorescent labeling of peptides. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can generate novel fluorescently tagged peptides for a wide range of applications. The two-step nature of this labeling strategy also provides an opportunity to fine-tune the photophysical properties of the final fluorophore by varying the primary amine used in the cyclization step. As with any chemical modification of a biological molecule, thorough purification and characterization are essential to ensure the quality and reliability of the final product.

Application Notes & Protocols: 2-(Cyanomethyl)benzyl Chloride in Advanced Organic Synthesis

Abstract

This guide provides an in-depth exploration of 2-(cyanomethyl)benzyl chloride, a versatile bifunctional reagent, for researchers, chemists, and professionals in drug development. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings, strategic applications, and detailed experimental protocols. The unique architecture of this molecule, featuring both a reactive benzylic chloride and a nucleophilic cyanomethyl group, positions it as a powerful building block for the synthesis of complex heterocyclic scaffolds and other valuable molecular frameworks. This document serves as a practical resource, combining theoretical insights with field-proven methodologies to empower chemists in their synthetic endeavors.

Reagent Overview: A Profile of Bifunctionality

This compound, also known by its IUPAC name [2-(chloromethyl)phenyl]acetonitrile, is a crystalline solid whose synthetic utility is derived from its two distinct reactive centers.

-

The Benzylic Chloride: This moiety is a potent electrophile, highly susceptible to nucleophilic substitution (SN2 and SN1-type reactions). It serves as an efficient handle for alkylating a wide range of nucleophiles, including amines, alcohols, and carbanions.[1][2]

-